molecular formula C19H13BrClF3N2O2S B2970809 [5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate CAS No. 318239-61-1

[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate

Cat. No.: B2970809
CAS No.: 318239-61-1
M. Wt: 505.73
InChI Key: DHRATZSBLHJTON-UHFFFAOYSA-N
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Description

“[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate” is a chemical compound with the CAS Number: 318239-56-4 . It has a molecular weight of 367.19 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10BrF3N2OS/c1-18-11 (20-8-4-2-7 (13)3-5-8)9 (6-19)10 (17-18)12 (14,15)16/h2-5,19H,6H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 367.19 . It is a solid in physical form . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Catalytic Applications

Research on sulfur-containing compounds, such as sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, highlights their utility as recyclable catalysts in condensation reactions. These catalysts facilitate the synthesis of bis(pyrazolones) with high yields and can be reused multiple times without losing catalytic activity, demonstrating their potential for sustainable chemical processes (Tayebi et al., 2011).

Molecular Structure and Spectroscopy

Studies on molecules structurally related to the compound , such as quantum mechanical calculations and spectroscopic investigations on benzene-1-sulfonamide derivatives, provide detailed insights into their molecular structural parameters, vibrational frequencies, and electronic properties. These studies are fundamental for understanding the molecular basis of their reactivity and potential applications in designing new molecules with desired properties (Govindasamy & Gunasekaran, 2015).

Development of New Materials

Research on thiophenyl-substituted compounds, similar to the compound , focuses on the synthesis of materials with high refractive indices and small birefringences. These materials are promising for applications requiring high optical clarity and thermal stability, such as in aerospace and electronics (Tapaswi et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

[5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClF3N2O2S/c1-26-17(29-14-8-4-12(20)5-9-14)15(16(25-26)19(22,23)24)10-28-18(27)11-2-6-13(21)7-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRATZSBLHJTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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